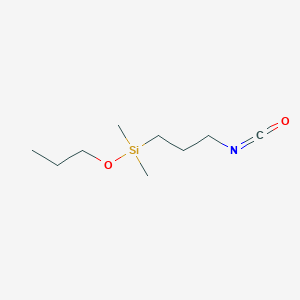
4-(3-Methoxyphenoxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxyphenoxy)-1,1’-biphenyl is an organic compound characterized by the presence of a biphenyl structure substituted with a methoxyphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)-1,1’-biphenyl typically involves the reaction of 3-methoxyphenol with biphenyl derivatives. One common method is the nucleophilic aromatic substitution reaction, where 3-methoxyphenol reacts with a halogenated biphenyl compound in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(3-Methoxyphenoxy)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methoxyphenoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The biphenyl structure can be reduced under specific conditions to form hydrogenated biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Aplicaciones Científicas De Investigación
4-(3-Methoxyphenoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as high-performance plastics and coatings
Mecanismo De Acción
The mechanism of action of 4-(3-Methoxyphenoxy)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The biphenyl structure provides rigidity and stability, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenoxy)benzaldehyde
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 4-Methoxyphenol
Uniqueness
4-(3-Methoxyphenoxy)-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Propiedades
Número CAS |
143936-26-9 |
|---|---|
Fórmula molecular |
C19H16O2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
1-methoxy-3-(4-phenylphenoxy)benzene |
InChI |
InChI=1S/C19H16O2/c1-20-18-8-5-9-19(14-18)21-17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3 |
Clave InChI |
TZQUXFOPIQBJKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)

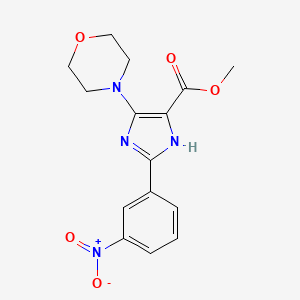
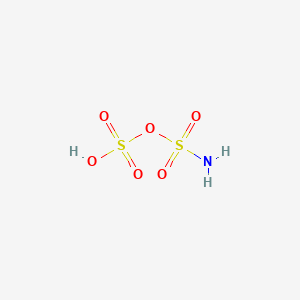

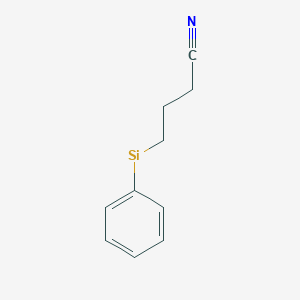
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)
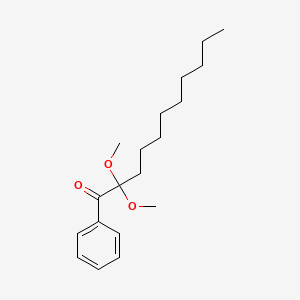
![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)

![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)
